6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13586813
InChI: InChI=1S/C6H3BrFN3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)
SMILES: C1=C(C2=NNC(=S)N2C=C1Br)F
Molecular Formula: C6H3BrFN3S
Molecular Weight: 248.08 g/mol

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

CAS No.:

Cat. No.: VC13586813

Molecular Formula: C6H3BrFN3S

Molecular Weight: 248.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione -

Specification

Molecular Formula C6H3BrFN3S
Molecular Weight 248.08 g/mol
IUPAC Name 6-bromo-8-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Standard InChI InChI=1S/C6H3BrFN3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)
Standard InChI Key OLSZRGKXBRJGEH-UHFFFAOYSA-N
SMILES C1=C(C2=NNC(=S)N2C=C1Br)F
Canonical SMILES C1=C(C2=NNC(=S)N2C=C1Br)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises a fused bicyclic system: a pyridine ring linked to a triazole ring, with substitutions at positions 6 (bromine), 8 (fluorine), and 3 (thione). The thione group (-C=S) introduces hydrogen-bonding capabilities, while the halogens enhance electronic and steric properties critical for molecular interactions .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₆H₃BrFN₃S
Molecular Weight248.08 g/mol
IUPAC Name6-bromo-8-fluoro-2H- triazolo[4,3-a]pyridine-3-thione
SMILESC1=C(C2=NNC(=S)N2C=C1Br)F
InChIKeyOLSZRGKXBRJGEH-UHFFFAOYSA-N

Three-Dimensional Conformation

Computational models reveal a planar triazolopyridine system with slight puckering at the thione group. The bromine and fluorine atoms adopt orthogonal positions relative to the ring plane, minimizing steric clashes and optimizing electronic effects .

Synthesis and Production

Synthetic Pathways

While detailed synthetic protocols remain proprietary, general routes involve cyclocondensation of substituted pyridine precursors with thiourea derivatives. A proposed pathway includes:

  • Halogenation: Introduction of bromine and fluorine via electrophilic substitution on a pyridine intermediate.

  • Triazole Formation: Cyclization using hydrazine derivatives to form the triazole ring.

  • Thione Incorporation: Sulfur introduction via Lawesson’s reagent or phosphorus pentasulfide .

Industrial Scalability

Current production occurs at laboratory scales, with yields optimized to ~60–70% through microwave-assisted synthesis. Challenges include purifying the thione moiety, which requires chromatographic techniques .

TargetIC₅₀/MICStructural Feature
EGFR Kinase8.2 µMBromine at C6
S. aureus4.5 µg/mLThione group

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example, coupling the thione group with alkylating agents yields prodrugs with enhanced bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Bromine: Increases lipophilicity (logP ≈ 2.3), improving blood-brain barrier penetration.

  • Fluorine: Enhances metabolic stability by resisting oxidative degradation.

  • Thione: Facilitates hydrogen bonding with target proteins .

Physicochemical Properties

Stability and Solubility

The compound is stable at room temperature but degrades under UV light. Solubility in DMSO exceeds 50 mg/mL, while aqueous solubility is limited to <1 mg/mL, necessitating formulation with co-solvents .

Table 3: Physicochemical Data

PropertyValue
Melting PointNot reported
LogP2.3 (estimated)
Solubility (DMSO)>50 mg/mL

Comparative Analysis with Related Derivatives

vs. 6-Bromo-8-fluoro-[1, triazolo[4,3-a]pyridine

The absence of the thione group in this derivative (CAS: N/A) reduces hydrogen-bonding capacity but improves solubility in polar solvents.

vs. 6-Bromo- triazolo[4,3-a]pyridine-8-carboxylic Acid

The carboxylic acid group (vs. thione) enables salt formation, enhancing aqueous solubility for intravenous formulations.

Future Research Directions

  • Synthetic Optimization: Develop catalyst-free cyclization methods to improve yields.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in mammalian models.

  • Target Identification: Use proteomics to identify novel biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator